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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

Cat. No.: B15482466

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,1,1,2-tetrabromobutane is extremely
limited. This guide provides the available information and leverages data from its isomer,
1,2,3,4-tetrabromobutane, as a comparative reference for potential experimental approaches.
All data for the isomer is clearly labeled as such.

Introduction

1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with the molecular formula C4H6Br4.
As a member of the brominated hydrocarbon family, it is of interest to researchers in synthetic
organic chemistry, materials science, and toxicology. Due to the limited specific research on
this isomer, this document also provides comprehensive data on the well-studied isomer,
1,2,3,4-tetrabromobutane, to offer insights into the characterization and potential properties of
tetrabromobutane isomers.

Chemical and Physical Properties

Quantitative data for 1,1,1,2-tetrabromobutane is primarily based on computational models. In
contrast, experimental data is available for the 1,2,3,4-isomer.

Table 1: Physicochemical Properties of Tetrabromobutane Isomers

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15482466?utm_src=pdf-interest
https://www.benchchem.com/product/b15482466?utm_src=pdf-body
https://www.benchchem.com/product/b15482466?utm_src=pdf-body
https://www.benchchem.com/product/b15482466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

1,1,1,2-Tetrabromobutane

1,2,3,4-Tetrabromobutane

Property . .
(Computed) (Experimental/Estimated)

Molecular Formula C4H6Br4[1] C4H6Br4[2][3]

Molecular Weight 373.71 g/mol [1] 373.71 g/mol

IUPAC Name 1,1,1,2-tetrabromobutane[1] 1,2,3,4-tetrabromobutane[3]

CAS Number 25497-47-6[1][4] 1529-68-6[3][5]

Melting Point Not Available 115'05(_)(: (meso), 40-41°C

(racemic)[5]

Boiling Point Not Available 259.32°C (rough estimate)[6]

Density Not Available 2.5297 (rough estimate)[5]

Vapor Pressure Not Available 0.00672 mmHg

SMILES CCC(C(Br)(Br)Br)Br[1] c(c(c(cBnBr)Br)Br

InChi INChIl=1S/C4H6Br4/c1-2- INChi=1S/C4H6Br4/c5-1-

3(5)4(6,7)8/h3H,2H2,1H3[1][4]

3(7)4(8)2-6/h3-4H,1-2H2[3]

Synthesis and Experimental Protocols
Synthesis of Tetrabromobutane Isomers

While a specific, experimentally validated synthesis for 1,1,1,2-tetrabromobutane is not

readily available in the reviewed literature, a common method for the synthesis of

polybrominated alkanes involves the addition of bromine to an unsaturated precursor.

Experimental Protocol for the Synthesis of 1,2,3,4-Tetrabromobutane:

A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of

1,3-butadiene with bromine in a chloroform solvent. The reaction is typically carried out at a

temperature of 60°C for 10-12 hours. The resulting product can be purified by vacuum filtration,

followed by washing with ethanol and drying.[5]

Logical Workflow for a Potential Synthesis of 1,1,1,2-Tetrabromobutane:
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A potential, though unconfirmed, synthetic route to 1,1,1,2-tetrabromobutane could involve
the bromination of a suitable C4 precursor. The following diagram illustrates a hypothetical

workflow.
Hypothetical Synthesis Workflow
Starting Material Brominating Agent Reaction Conditions
(e.g., But-1-yne or But-1-ene) (e.g., Br2, HBr with radical initiator) (Solvent, Temperature, Catalyst)

'

Crude Product Mixture

Purification
(e.g., Distillation, Chromatography)

1,1,1,2-Tetrabromobutane

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 1,1,1,2-Tetrabromobutane.

Spectroscopic Characterization

No experimental spectra for 1,1,1,2-tetrabromobutane are publicly available. However,
extensive spectroscopic data exists for 1,2,3,4-tetrabromobutane, which can serve as a guide
for the types of spectra to expect and the techniques to use for characterization.

Table 2: Spectroscopic Data for 1,2,3,4-Tetrabromobutane
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Spectroscopic Technique Available Data

1H NMR Spectra available.[2][7]

13C NMR Spectra available.[2][7]
Infrared (IR) Spectroscopy Spectra available.[3][7]

Mass Spectrometry (MS) GC-MS data available.[2][3][7]
Raman Spectroscopy Spectrum available.[2][7]

Experimental Protocol for Spectroscopic Analysis (General Approach):

o Sample Preparation: Dissolve a small amount of the purified compound in a suitable
deuterated solvent (e.g., CDCI3) for NMR analysis. For IR spectroscopy, the sample can be
analyzed as a neat liquid (if applicable) or as a KBr pellet if solid. For GC-MS, a dilute
solution in a volatile organic solvent (e.g., dichloromethane or hexane) is required.

e 1H and 3C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). Chemical shifts (8) should be reported in parts per million (ppm) relative to a
standard (e.g., tetramethylsilane).

« Infrared Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer over the range
of 4000-400 cm~1,

e Mass Spectrometry: Inject the sample into a GC-MS system. The resulting mass spectrum
will show the molecular ion peak(s) and fragmentation pattern, which are crucial for structural
elucidation. The presence of bromine's characteristic isotopic pattern (°Br and &Br in an
approximate 1:1 ratio) is a key diagnostic feature.

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity,
signaling pathways, or toxicological profile of 1,1,1,2-tetrabromobutane. However, general
information on related compounds can provide some context.

General Toxicity of Brominated Hydrocarbons:
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o Polybrominated Diphenyl Ethers (PBDESs): While structurally different, these compounds are
also polybrominated and have been shown to exhibit endocrine-disrupting effects, interacting
with estrogen, androgen, and thyroid hormone receptors.[8]

o Butane: The parent alkane, butane, has low toxicity but can act as an asphyxiant at high
concentrations. Cases of butane abuse have been linked to cardiac and neurological effects,

including ventricular fibrillation.[9][10]

e Bromine: Elemental bromine is toxic and can cause severe irritation to the respiratory
system, eyes, and skin upon acute exposure. Chronic exposure can lead to disturbances in
the respiratory, nervous, and endocrine systems.[11]

Logical Relationship for Assessing Potential Biological Activity:

The following diagram illustrates a logical workflow for the initial assessment of the biological
activity of a novel compound like 1,1,1,2-tetrabromobutane.

Biological Activity Assessment Workflow

Compound of Interest
(1,1,1,2-Tetrabromobutane)

i

In Vitro Cytotoxicity Assays Receptor Binding/Activity Assays Genotoxicity Assays
(e.g., MTT, LDH) (e.g., Nuclear Hormone Receptors) (e.g., Ames test)

Determination of Cytotoxic Potential Identification of Potential Molecular Targets Assessment of Mutagenic Potential

In Vivo Animal Studies
(if warranted by in vitro data)

Click to download full resolution via product page

Caption: A general workflow for the initial biological assessment of a chemical compound.
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Applications and Relevance to Drug Development

Currently, there are no known applications of 1,1,1,2-tetrabromobutane in drug development
or other industries. The isomer 1,2,3,4-tetrabromobutane has been used as a flame retardant.
[5] Given its polybrominated nature, 1,1,1,2-tetrabromobutane could potentially be
investigated for similar applications or as an intermediate in organic synthesis. Its relevance to
drug development is not established and would require extensive biological screening.

Conclusion

1,1,1,2-Tetrabromobutane remains a poorly characterized compound. This guide has
summarized the limited available information and provided a comparative analysis with its well-
studied isomer, 1,2,3,4-tetrabromobutane. Future research should focus on developing a
reliable synthetic route to 1,1,1,2-tetrabromobutane and conducting comprehensive
spectroscopic and physicochemical characterization. Furthermore, initial in vitro toxicological
and biological activity screenings are necessary to understand its potential effects and
applications. The experimental protocols and logical workflows presented here provide a
foundational framework for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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